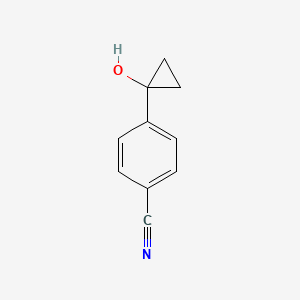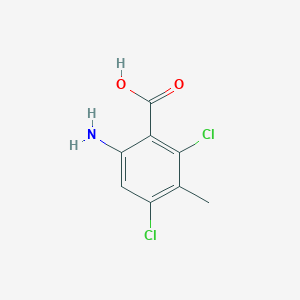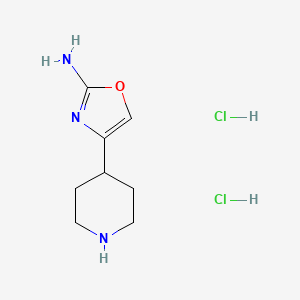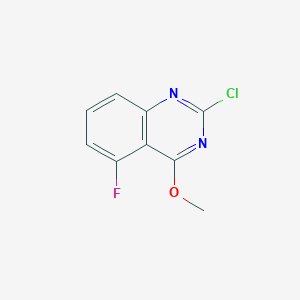
2-Chloro-5-fluoro-4-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-methoxyquinazoline is a versatile chemical compound extensively used in scientific research due to its unique properties. This compound, with the molecular formula C9H6ClFN2O, is a member of the quinazoline family, which is known for its significant biological activities and applications in various fields such as drug discovery, organic synthesis, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis. These methods not only improve the yield but also reduce the reaction time and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-4-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can be involved in coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, which have various applications in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-5-fluoro-4-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methoxyquinazoline
- 5-Fluoro-4-methoxyquinazoline
- 2-Chloro-5-fluoroquinazoline
Uniqueness
2-Chloro-5-fluoro-4-methoxyquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of substituents allows for more diverse chemical modifications and applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H6ClFN2O |
|---|---|
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-7-5(11)3-2-4-6(7)12-9(10)13-8/h2-4H,1H3 |
InChI-Schlüssel |
JTZUQEYPMUVCNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=C1C(=CC=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



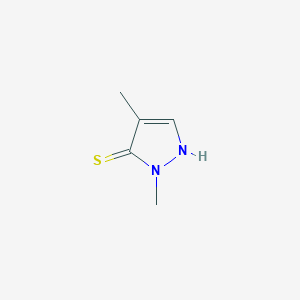



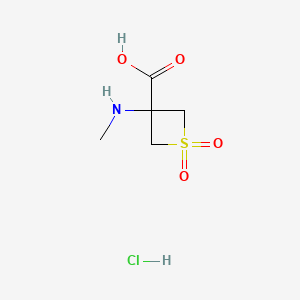
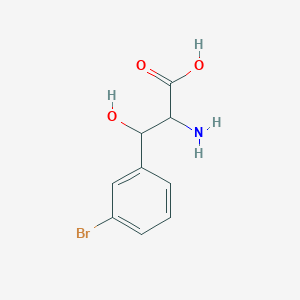
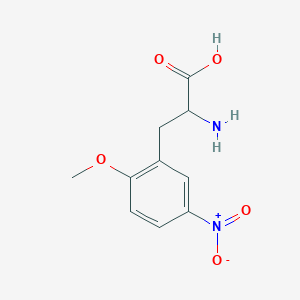
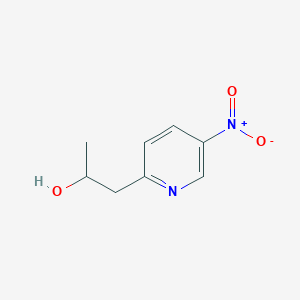
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
